3-{[(ADAMANTAN-1-YL)METHYL]CARBAMOYL}-3-[(4-METHYLPHENYL)METHYL]PROPANOIC ACID
Overview
Description
3-{[(ADAMANTAN-1-YL)METHYL]CARBAMOYL}-3-[(4-METHYLPHENYL)METHYL]PROPANOIC ACID is an organic compound characterized by its complex structure, which includes an adamantyl group, a benzyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(ADAMANTAN-1-YL)METHYL]CARBAMOYL}-3-[(4-METHYLPHENYL)METHYL]PROPANOIC ACID typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of adamantane with a suitable halide, followed by amination to introduce the amino group. The benzyl group is then introduced through a Friedel-Crafts alkylation reaction. The final step involves the formation of the butanoic acid moiety through a series of oxidation and reduction reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-{[(ADAMANTAN-1-YL)METHYL]CARBAMOYL}-3-[(4-METHYLPHENYL)METHYL]PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted benzyl derivatives.
Scientific Research Applications
3-{[(ADAMANTAN-1-YL)METHYL]CARBAMOYL}-3-[(4-METHYLPHENYL)METHYL]PROPANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 3-{[(ADAMANTAN-1-YL)METHYL]CARBAMOYL}-3-[(4-METHYLPHENYL)METHYL]PROPANOIC ACID involves its interaction with specific molecular targets. The adamantyl group is known for its ability to enhance the stability and bioavailability of the compound, while the benzyl group can interact with various enzymes and receptors. The butanoic acid moiety may play a role in the compound’s solubility and overall pharmacokinetics .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(1-adamantyl)ethyl]-3-hydroxybutyric acid
- 2-(3-homoadamantyl)-3-hydroxybutyric acid
- 2-(1-homoadamantyl)-3-hydroxybutyric acid
Uniqueness
3-{[(ADAMANTAN-1-YL)METHYL]CARBAMOYL}-3-[(4-METHYLPHENYL)METHYL]PROPANOIC ACID is unique due to the combination of its adamantyl, benzyl, and butanoic acid moieties. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(1-adamantylmethylamino)-3-[(4-methylphenyl)methyl]-4-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO3/c1-15-2-4-16(5-3-15)9-20(10-21(25)26)22(27)24-14-23-11-17-6-18(12-23)8-19(7-17)13-23/h2-5,17-20H,6-14H2,1H3,(H,24,27)(H,25,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGKBEXQCFDKDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CC(=O)O)C(=O)NCC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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